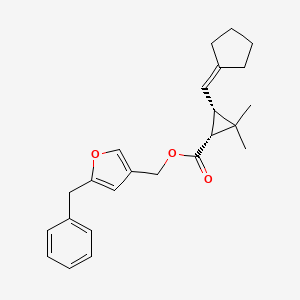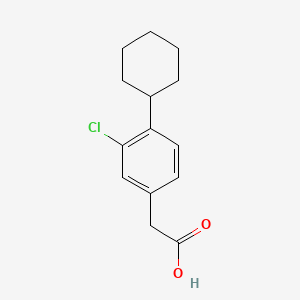
1H-Indole, 3,3'-(phenylmethylene)bis[2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- is a compound with the molecular formula C23H18N2 and a molecular weight of 322.4 g/mol It is known for its unique structure, which includes two indole units connected by a phenylmethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- typically involves the reaction of indole with aromatic aldehydes under acidic conditions. One common method is the electrophilic substitution reaction, where indole reacts with aldehydes in the presence of a catalyst such as sulphonic acid-functionalized chitosan . The reaction is chemoselective, yielding the desired bis(indolyl)methane derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as chitosan–SO3H, is crucial for maintaining high yields and selectivity . The reaction conditions are optimized to ensure the stability and integrity of the compound during production.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Reaction with aldehydes and ketones to form bis(indolyl)methanes.
Oxidation and Coupling Reactions: These reactions are facilitated by heterogeneous bio-relevant catalysts, preserving the compound’s activity and structural integrity.
Common Reagents and Conditions
Catalysts: Sulphonic acid-functionalized chitosan, iodine, modified zirconia, InCl3, and BF3·OEt2.
Conditions: Acidic conditions are often required for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various bis(indolyl)methane derivatives, which exhibit significant biological activities .
Aplicaciones Científicas De Investigación
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- involves its interaction with molecular targets and pathways. The compound exerts its effects through electrophilic substitution reactions, where it reacts with aldehydes and ketones to form bis(indolyl)methanes . These derivatives exhibit various biological activities, including antibacterial and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Bis(indolyl)methane Derivatives: Compounds such as macrocarpamine, macralstonine acetate, and villastonine.
1H-Indole-3-Carbaldehyde Derivatives: Compounds like 2-(1H-indol-3-ylmethylidene)malononitrile.
Uniqueness
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- stands out due to its unique structure and the wide range of biological activities exhibited by its derivatives. Its ability to undergo chemoselective reactions and form stable products makes it a valuable compound in various scientific research applications .
Propiedades
Número CAS |
35173-73-0 |
|---|---|
Fórmula molecular |
C35H26N2 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
2-phenyl-3-[phenyl-(2-phenyl-1H-indol-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C35H26N2/c1-4-14-24(15-5-1)31(32-27-20-10-12-22-29(27)36-34(32)25-16-6-2-7-17-25)33-28-21-11-13-23-30(28)37-35(33)26-18-8-3-9-19-26/h1-23,31,36-37H |
Clave InChI |
UIAOMZIJNOAZNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C4=CC=CC=C4)C5=C(NC6=CC=CC=C65)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


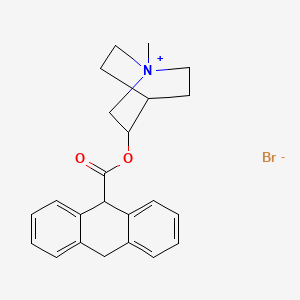


![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
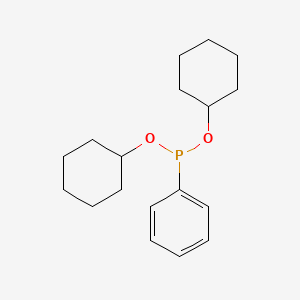
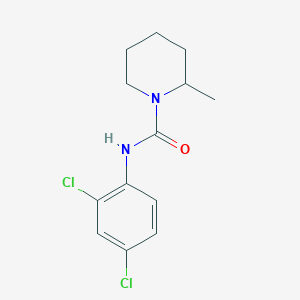
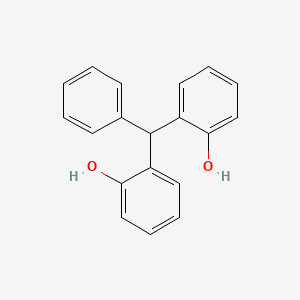


![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)

